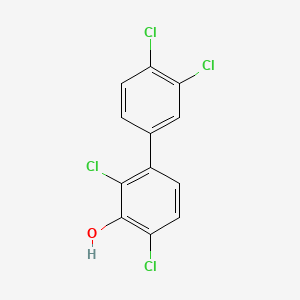
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- is a bioactive chemical.
Applications De Recherche Scientifique
Environmental Impact and Toxic Responses
Polychlorinated biphenyls (PCBs), including certain structures similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, have been studied for their environmental impact and toxic responses. These compounds can induce biochemical and toxic responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway. Studies suggest that coplanar PCBs and their monoortho analogs are significant contributors to the toxicity of PCB mixtures (Safe, 1994).
Application in Organic Electronic Devices
A specific compound, N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine, structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been synthesized for use in organic electronic devices, particularly OLEDs. This material has demonstrated high hole mobility and excellent thermal and morphological stability, indicating its potential in high-temperature applications for OLEDs (Zhiguo et al., 2015).
Photocatalytic Oxidation Studies
Research on the photocatalytic oxidation of PCBs, including compounds similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been conducted to understand the optimal conditions for degrading such compounds. This study focused on variables like UV intensity, hydrogen peroxide concentration, and initial pH, aiming to enhance the efficiency of degradation processes for environmental applications (Wong et al., 2004).
Electronic Properties and Light Emission
Research on derivatives of biphenyls, including those structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has provided insights into their electronic properties and potential for light emission. These studies contribute to the development of materials for organic light-emitting diodes and other electronic devices, highlighting the functional versatility of such compounds (Huang et al., 2013).
Propriétés
Numéro CAS |
51109-11-6 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro- |
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308 g/mol |
Nom IUPAC |
2,6-dichloro-3-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5,17H |
Clé InChI |
BKAFWWPAYSNNLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
51109-11-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
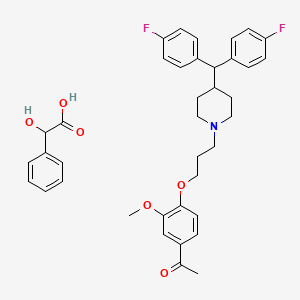
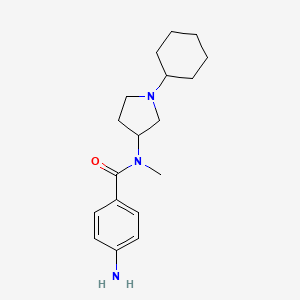
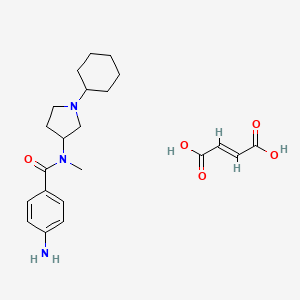
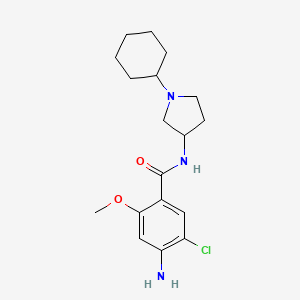
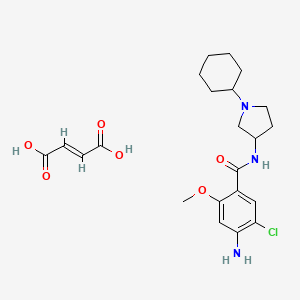
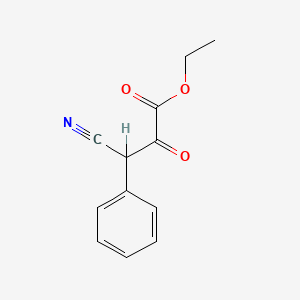
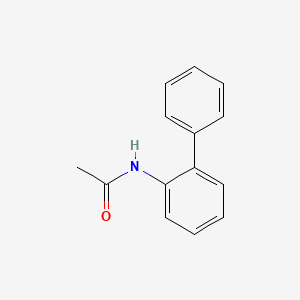
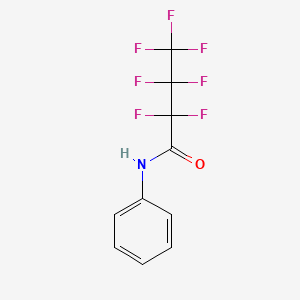
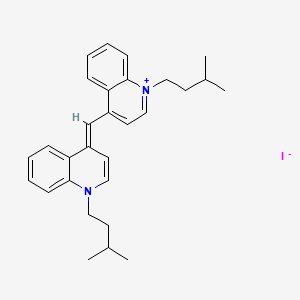
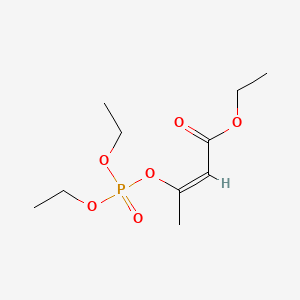
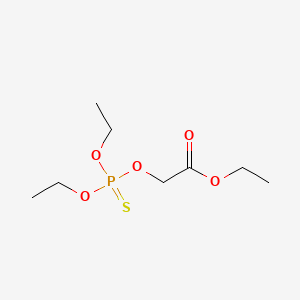
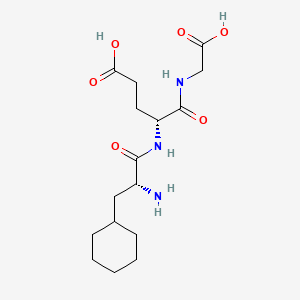
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)